molecular formula C18H23BrN4O2 B609891 Peficitinib hydrobromide CAS No. 1353219-05-2

Peficitinib hydrobromide

Cat. No.: B609891
CAS No.: 1353219-05-2
M. Wt: 407.3 g/mol
InChI Key: ZUVPMAPXNYGJQC-OGTXJUTESA-N
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Description

Peficitinib Hydrobromide is a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis. It is a Janus kinase inhibitor, which means it inhibits the activity of Janus kinase enzymes involved in the signaling pathways of various cytokines and growth factors. This inhibition helps reduce inflammation and joint destruction in patients with rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peficitinib Hydrobromide involves a seven-step linear synthetic sequence. The process begins with 4-chloro-7-azaindole, which is N-protected with triisopropylsilyl chloride. This intermediate is then treated with sec-butyllithium, which directs lithiation to a specific position on the molecule. Subsequent steps involve various chemical reactions to build the final structure of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process is designed to be cost-effective and scalable to meet the demands of the pharmaceutical market.

Chemical Reactions Analysis

Types of Reactions

Peficitinib Hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products.

Scientific Research Applications

Peficitinib Hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of Peficitinib Hydrobromide involves the inhibition of Janus kinase enzymes, specifically JAK1, JAK2, JAK3, and tyrosine kinase 2. By inhibiting these enzymes, this compound disrupts the signaling pathways that lead to the inflammatory processes underpinning autoimmune diseases. This results in reduced activity of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, leading to decreased inflammation, joint pain, and tissue damage .

Comparison with Similar Compounds

Peficitinib Hydrobromide is compared with other Janus kinase inhibitors such as tofacitinib, baricitinib, and upadacitinib. While all these compounds inhibit Janus kinase enzymes, they differ in their selectivity and potency. This compound is unique in that it is a pan-Janus kinase inhibitor, demonstrating inhibition of all Janus kinase enzymes, whereas other inhibitors may have selectivity for specific Janus kinase enzymes .

List of Similar Compounds

  • Tofacitinib
  • Baricitinib
  • Upadacitinib

This compound’s broad inhibition profile makes it a versatile option for treating various inflammatory conditions, setting it apart from other Janus kinase inhibitors.

Properties

CAS No.

1353219-05-2

Molecular Formula

C18H23BrN4O2

Molecular Weight

407.3 g/mol

IUPAC Name

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide

InChI

InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?;

InChI Key

ZUVPMAPXNYGJQC-OGTXJUTESA-N

SMILES

O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Br

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Peficitinib hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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